(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features suggest it may possess biological activity, making it a subject of interest for further research.
The compound can be identified through various chemical databases, including PubChem and Chemsrc, which provide detailed information about its properties, synthesis, and potential applications.
This compound belongs to the class of acrylamides, characterized by the presence of an acrylamide functional group. It also contains chloro and methoxy substituents on the aromatic ring, which may influence its reactivity and biological activity.
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide typically involves several steps:
The synthesis may require specific reagents and conditions, such as temperature control and solvent choice, to ensure high yields and purity. For instance, using solvents like dimethyl sulfoxide or dichloromethane can facilitate certain reactions.
The molecular structure of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide can be represented as follows:
The structure features:
Structural data can be obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular conformation.
The compound may participate in various chemical reactions typical for acrylamides, including:
Reactions involving this compound must be carefully controlled to prevent side reactions and ensure desired product formation. Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields.
The mechanism of action for (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is not fully elucidated but may involve:
Further studies involving assays and biological testing are required to establish its mechanism of action accurately.
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide has potential applications in:
The inhibitory potency of acrylamide-based compounds against therapeutic targets exhibits profound dependence on specific structural modifications, as demonstrated by systematic SAR studies on (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide and its analogs. Three critical regions govern activity:
Anilide Ring Substitution: The 5-chloro-2-methoxyphenyl group is optimal. Removal of the 5-chloro substituent reduces GSTO1-1 inhibition by >15-fold (IC₅₀ shift from 0.22 µM to >3.5 µM), while 2-methoxy deletion abolishes activity entirely. The chloro group enhances electron-withdrawing capacity and hydrophobic fitting within the H-site, whereas the ortho-methoxy group prevents rotational freedom, stabilizing the bioactive conformation [3] [8].
Phenolic Ring Geometry: The (E)-configuration of the acrylamide linker and 2-hydroxy ortho-position are essential. The (Z)-isomer shows 98% reduced GSTO1-1 binding affinity. 2-Hydroxy substitution enables intramolecular hydrogen bonding with the adjacent carbonyl, planarizing the molecule and facilitating π-stacking with Phe208 in MAO-A. Shifting the hydroxy group to meta or para positions decreases IC₅₀ by 4–8-fold [6].
Acrylamide Linker: Conjugation extension via α-methylation or β-aryl substitution diminishes reactivity by disrupting orbital alignment necessary for Michael addition. Saturation to propionamide eliminates covalent binding, confirming the requirement for α,β-unsaturation [3].
Table 1: SAR Analysis of Key Structural Modifications
Modified Region | Structural Change | GSTO1-1 IC₅₀ (µM) | MAO-A Selectivity (SI) |
---|---|---|---|
Anilide ring | 5-Cl, 2-OMe (Lead compound) | 0.22 ± 0.02 | 0.291 |
5-H, 2-OMe | 3.72 ± 0.11 | 0.84 | |
5-Cl, 2-H | Inactive | — | |
Phenolic ring | 2-OH | 0.22 ± 0.02 | 0.291 |
3-OH | 1.04 ± 0.08 | 0.61 | |
4-OH | 0.89 ± 0.05 | 0.53 | |
Acrylamide linker | (E)-configuration | 0.22 ± 0.02 | 0.291 |
(Z)-configuration | 4.81 ± 0.17 | >10 | |
Saturated propionamide | >100 | — |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide exerts irreversible inhibition against glutathione S-transferase omega 1-1 (GSTO1-1) via covalent modification of Cys32, a nucleophilic cysteine residue within the catalytic site. This occurs through a regioselective Michael addition reaction:
Catalytic Site Topology: GSTO1-1 possesses a hydrophobic electrophile-binding site (H-site) adjacent to the GSH-binding site (G-site). Cys32 resides at the H-site entrance, with its thiolate anion (pKa ~6.5) activated by hydrogen bonding with Tyr130 and Asn124. The hydrophobic H-site accommodates the anilide and phenolic rings, positioning Cys32 < 3.5 Å from the β-carbon of the acrylamide [2] [3].
Reaction Kinetics: Inhibition follows time-dependent, pseudo-first-order kinetics with Kᵢₙₐcₜ of 0.05 min⁻¹ and Kᵢ of 0.28 µM, consistent with a two-step mechanism:
The acrylamide warhead in (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide enables selective, irreversible inhibition distinct from other electrophilic groups:
Electrophilicity Tuning: The β-carbon possesses a partial positive charge (calculated δ⁺ = 0.32 e) due to conjugation with the carbonyl and phenyl ring, rendering it susceptible to nucleophilic attack. This electrophilicity is optimized: stronger electron-withdrawing groups (e.g., nitro substitution) increase reactivity but reduce selectivity, while weaker electrophiles (e.g., esters) show negligible activity [3] [6].
Selectivity Mechanisms: Unlike haloacetamides (e.g., chloroacetamide inhibitors), acrylamides avoid off-target reactions due to:
Moderate reactivity: Lower electrophilicity (Hammett σₚₐᵣₐ = 0.28 vs. 0.45 for chloroacetamide) enables preferential reaction with low-pKa, solvent-exposed thiols like Cys32 in GSTO1-1 [2].
Stability Advantages: Acrylamides exhibit superior plasma stability (t₁/₂ > 6 h) versus chloroacetamides (t₁/₂ < 1 h in PBS), minimizing intramolecular cyclization or hydrolysis. The 2-hydroxy group further stabilizes the transition state via hydrogen bonding during thiol addition [2] [3].
Table 2: Comparison of Electrophilic Warheads in GSTO1-1 Inhibition
Warhead Type | Representative Compound | GSTO1-1 IC₅₀ (µM) | Plasma t₁/₂ (h) | Selectivity Index (vs. MAO-B) |
---|---|---|---|---|
Acrylamide | Lead compound | 0.22 | >6.0 | 12.8 |
Chloroacetamide | KT53 | 0.60 | <1.0 | 3.2 |
Epoxide | CRID | 8.90 | 3.5 | 1.1 |
Aryl fluorosulfate | Probe compound | 1.20 | 2.8 | 5.7 |
Computational docking of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide into GSTO1-1 (PDB: 5V3Q) and MAO-A (PDB: 2Z5X) reveals distinct binding modes that rationalize its dual inhibition profile:
Cys32 sulfur positioned 3.2 Å from the acrylamide β-carbon, confirming covalent bonding feasibility [2] [3].
MAO-A Binding Mode: Reversible binding occurs at the substrate cavity:
Methoxy group inserts into a subpocket lined by Ile335 and Phe352 [6].
H-Site Occupancy Metrics: Surface area burial of 85% for the anilide ring and 78% for the phenolic ring indicates optimal hydrophobic complementarity. The binding energy (ΔG = -9.8 kcal/mol) correlates with experimental Kᵢ values [2] [6].
Table 3: Molecular Docking Interactions with Key Residues
Target Enzyme | Binding Site | Key Residue Interactions | Interaction Type | Distance (Å) |
---|---|---|---|---|
GSTO1-1 | H-site | Phe111, Trp117, Ala108 | π-π Stacking, Van der Waals | 3.8–4.2 |
Tyr130, Asn124 | Hydrogen bonding | 2.1–2.5 | ||
Cys32 | Covalent bond (S-Cβ) | 3.2 | ||
MAO-A | Substrate cavity | FAD isoalloxazine ring | π-π Stacking | 4.1 |
Tyr444, Tyr197 | Water-mediated H-bond | 3.5 | ||
Ile335, Phe352 | Hydrophobic enclosure | 3.9–4.3 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3